![molecular formula C4H5F2NO2 B2645788 1,1-Difluoro-3-nitrobut-2-ene CAS No. 2230816-84-7](/img/structure/B2645788.png)
1,1-Difluoro-3-nitrobut-2-ene
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Overview
Description
“1,1-Difluoro-3-nitrobut-2-ene” is a chemical compound with the CAS number 2230816-84-7 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “1,1-Difluoro-3-nitrobut-2-ene” is C4H5F2NO2 . The InChI code is 1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3/b3-2+ . The molecular weight is 137.09 .Physical And Chemical Properties Analysis
“1,1-Difluoro-3-nitrobut-2-ene” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“1,1-Difluoro-3-nitrobut-2-ene” is used in various areas of research including chemical synthesis . It can be used as a reagent in the synthesis of other chemical compounds .
Material Science
This compound also finds its application in the field of material science . It can be used in the development of new materials with unique properties .
Chromatography
In the field of chromatography, “1,1-Difluoro-3-nitrobut-2-ene” can be used as a standard for testing and calibration .
Pharmaceutical Testing
“1,1-Difluoro-3-nitrobut-2-ene” can be used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Organic Synthesis Research
In organic synthesis research, “1,1-Difluoro-3-nitrobut-2-ene” can react with enamines derived from cycloalkanones . This reaction leads to the spontaneous rearrangement with ring contraction to give 1-pyrroline N-oxides .
Safety and Hazards
The compound has several hazard statements: H227, H302, H312, H315, H318, H332, H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and do not eat, drink, or smoke when using this product .
properties
IUPAC Name |
(E)-1,1-difluoro-3-nitrobut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQCAPLQKHZKB-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-3-nitrobut-2-ene |
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